Benzothiazolium, 3-ethyl-2-(7-(3-ethyl-2(3H)-benzothiazolylidene)-1,3,5-heptatrienyl)-, iodide
Overview
Description
“Benzothiazolium, 3-ethyl-2-(7-(3-ethyl-2(3H)-benzothiazolylidene)-1,3,5-heptatrienyl)-, iodide” is also known as “3,3′-Diethylthiatricarbocyanine iodide” or “DTTC iodide”. It has an empirical formula of C25H25IN2S2 and a molecular weight of 544.51 .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a benzothiazolium core and various substituents. The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis
This compound has a molecular weight of 544.51 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Femtosecond Stimulated Raman Spectroscopy
DTTC iodide has been used in time-gated femtosecond stimulated Raman spectroscopy (fSRS) . This technique allows for highly sensitive measurement of the stimulated Raman gain. A ‘pseudo emission-free’ condition is achieved by delivering the probe beam ahead of the pump beam . This application of DTTC iodide helps in obtaining a genuine fSRS spectral profile, which is crucial for understanding the molecular structure and dynamics .
Raman-labeled Nanoparticles
DTTC iodide is used as a Raman reporter in the fabrication of Raman-labeled nanoparticles . These nanoparticles are used in a light scattering immunoassay on a polystyrene substrate . The light scattering profile of these probes is characterized using Raman spectroscopy and optical absorbance spectroscopy . This application of DTTC iodide contributes to the development of sensitive immunoassay development and cell labeling .
Dye-sensitized Solar Cells
DTTC iodide is used in the manufacture of dye-sensitized solar cells (DSSCs) . DSSCs are composed of a photosensitizing dye adsorbed on a mesoporous film of nanocrystalline TiO2 as a photoelectrode, an electrolyte containing triiodide/iodide redox couple, and a platinized counter . The use of DTTC iodide in DSSCs contributes to their high efficiency and low manufacturing cost .
Safety and Hazards
Mechanism of Action
Target of Action
DTTC iodide, also known as 3,3’-Diethylthiatricarbocyanine iodide, is primarily used as a near-infrared Raman probe molecule . It has shown significant potential in biomedical imaging .
Mode of Action
DTTC iodide is known for its unique optical properties. When the dye molecules are adsorbed onto a gold surface, they retain their monomeric optical properties . This characteristic makes DTTC iodide an ideal candidate for Surface Enhanced Raman Spectroscopy (SERS) experiments, which are typically designed to take advantage of the monomer resonance enhancement at 785 nm .
Biochemical Pathways
It’s known that dttc iodide forms strongly coupled dimers on a gold surface, with transition dipole moments parallel to the metal surface . This property is crucial for its function as a Raman reporter molecule.
Pharmacokinetics
For instance, DTTC iodide has a maximum absorption at 765 nm, which is near the excitation wavelength of many Raman systems .
Result of Action
The primary result of DTTC iodide’s action is its ability to enhance Raman signals, making it a valuable tool in biomedical imaging . It can be used for sensitive immunoassay development and cell labeling .
Action Environment
The action of DTTC iodide can be influenced by the environment in which it is used. For instance, the substrate used for SERS analysis can modulate the light scattering response of DTTC iodide . Despite this, DTTC iodide has been shown to produce a strong light scattering signal even on non-ideal Raman substrates like polystyrene .
properties
IUPAC Name |
(2Z)-3-ethyl-2-[(2E,4E,6E)-7-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)hepta-2,4,6-trienylidene]-1,3-benzothiazole;iodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N2S2.HI/c1-3-26-20-14-10-12-16-22(20)28-24(26)18-8-6-5-7-9-19-25-27(4-2)21-15-11-13-17-23(21)29-25;/h5-19H,3-4H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVFJKVYVDYPFV-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=CC=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CC.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C2=CC=CC=C2S/C1=C\C=C\C=C\C=C\C3=[N+](C4=CC=CC=C4S3)CC.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25IN2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Sigma-Aldrich MSDS] | |
Record name | 3,3'-Diethylthiatricarbocyanine iodide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10969 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Benzothiazolium, 3-ethyl-2-(7-(3-ethyl-2(3H)-benzothiazolylidene)-1,3,5-heptatrienyl)-, iodide | |
CAS RN |
3071-70-3 | |
Record name | 3,3′-Diethylthiatricarbocyanine iodide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3071-70-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3'-Diethylheptamethinethiacyanine iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003071703 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzothiazolium, 3-ethyl-2-[7-(3-ethyl-2(3H)-benzothiazolylidene)-1,3,5-heptatrien-1-yl]-, iodide (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-ethyl-2-[7-(3-ethyl-3H-benzothiazol-2-ylidene)hepta-1,3,5-trienyl]benzothiazolium iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.403 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
A: While DTTCI interacts with double-stranded DNA (dsDNA) [, ], its mechanism of action and downstream effects are not fully elucidated in the provided research papers. Further research is needed to understand its specific biological targets and consequences.
A:
- Molecular Formula: C25H25N2S2I []
- Spectroscopic Data: DTTCI exhibits characteristic absorption and fluorescence properties:
ANone: DTTCI shows varying stability and material compatibility:
- Temperature Sensitivity: DTTCI's absorbance at 760 nm and its stability when bound to DNA duplexes are influenced by temperature [].
- Photostability: DTTCI can undergo photodegradation upon NIR light irradiation [].
ANone: The provided research does not focus on or identify any catalytic properties of DTTCI. Its primary applications appear to be in imaging and spectroscopic studies.
ANone: Yes, computational methods have been employed to study DTTCI:
- DFT Calculations: Density Functional Theory (DFT) calculations were used to simulate the Raman spectra of DTTCI in water, showing good agreement with experimental data [].
A:
- Stability: DTTCI demonstrates sensitivity to environmental factors like solvent and temperature [, , ].
- Formulation: Research suggests incorporating DTTCI into nanostructures like gold nanoparticles (AuNPs) can improve stability and enhance its SERS signal for imaging applications [, ].
ANone: The provided research papers do not mention specific SHE (Safety, Health, and Environment) regulations for DTTCI. As with any chemical, appropriate handling, storage, and disposal procedures should be followed in accordance with relevant safety guidelines.
ANone: The research provided does not focus on the pharmacokinetics or pharmacodynamics of DTTCI. Further studies would be needed to assess its ADME profile, in vivo activity, and efficacy.
ANone: The provided research focuses on DTTCI's application in spectroscopic and imaging techniques, not its therapeutic efficacy. Therefore, information regarding cell-based assays, animal models, or clinical trials is not available in these papers.
ANone: Research on DTTCI would benefit from:
ANone: While a comprehensive historical overview is not provided, DTTCI has been utilized in various research areas:
- Photographic Sensitizing Dye: DTTCI has a history of use as an infrared photographic sensitizing dye [].
- Laser Dye: Its strong fluorescence in the near-infrared region led to its application as a laser dye [, ].
- Spectroscopic Probe: DTTCI is increasingly employed as a probe in various spectroscopic techniques, including SERS [, , , , , ] and fluorescence lifetime imaging [, , , , , ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.